molecular formula C14H13BrN2O4S B230708 2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide

2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide

Cat. No. B230708
M. Wt: 385.23 g/mol
InChI Key: QAZFCFPSFVPNCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide, also known as BMS-345541, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of IκB kinase (IKK), a key regulator of the nuclear factor-κB (NF-κB) signaling pathway. The NF-κB pathway is involved in various cellular processes, including inflammation, cell proliferation, and apoptosis. Therefore, BMS-345541 has been investigated for its potential as a therapeutic agent in a variety of diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide inhibits the activity of IKK, a key regulator of the NF-κB pathway. IKK phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus. By inhibiting IKK activity, 2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide prevents the translocation of NF-κB to the nucleus and the subsequent activation of NF-κB target genes.
Biochemical and Physiological Effects:
2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide inhibits cell growth and proliferation by inducing cell cycle arrest and apoptosis. In addition, 2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide has been shown to inhibit the production of pro-inflammatory cytokines in immune cells, leading to its potential as an anti-inflammatory agent. 2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide has also been shown to inhibit the activation of T cells, leading to its potential as an immunosuppressive agent.

Advantages and Limitations for Lab Experiments

One advantage of 2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide is its specificity for IKK, making it a useful tool for studying the NF-κB pathway. However, one limitation of 2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide is its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide. One potential application is in the treatment of cancer, where 2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide may be used in combination with other therapies to enhance their efficacy. In addition, 2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide may be investigated for its potential as an anti-inflammatory agent in other diseases, such as asthma and psoriasis. Finally, the development of more specific IKK inhibitors may lead to the discovery of new therapeutic targets for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide involves several steps, including the reaction of 2-amino-5-bromo-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with sulfonamide to form the sulfonyl chloride, which is finally reacted with 2-aminobenzamide to produce 2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide.

Scientific Research Applications

2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB pathway. This compound has also been investigated for its potential as an anti-inflammatory agent in diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, 2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide has been studied for its potential as an immunosuppressive agent in autoimmune disorders such as multiple sclerosis and lupus.

properties

Molecular Formula

C14H13BrN2O4S

Molecular Weight

385.23 g/mol

IUPAC Name

2-[(5-bromo-2-methoxyphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C14H13BrN2O4S/c1-21-12-7-6-9(15)8-13(12)22(19,20)17-11-5-3-2-4-10(11)14(16)18/h2-8,17H,1H3,(H2,16,18)

InChI Key

QAZFCFPSFVPNCE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2C(=O)N

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

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